molecular formula C2H6S<br>(CH3)2S<br>CH3SCH3<br>C2H6S B042239 Dimethyl sulfide CAS No. 75-18-3

Dimethyl sulfide

Cat. No.: B042239
CAS No.: 75-18-3
M. Wt: 62.14 g/mol
InChI Key: QMMFVYPAHWMCMS-UHFFFAOYSA-N
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Description

Dimethyl sulfide (DMS) is a volatile organosulfur compound with the formula (CH3)2S, serving as a pivotal reagent in diverse research fields. In organic synthesis, it is extensively utilized as a mild and highly effective methylthiolating agent, introducing the -SMe group into complex molecules, and as a versatile solvent for specialized reactions. Its utility extends to biological and ecological studies, where it acts as a model compound to investigate the global sulfur cycle, as it is a major volatile metabolite released by marine phytoplankton. Furthermore, DMS is a crucial precursor in atmospheric chemistry research for the formation of cloud condensation nuclei (CCN) via its oxidation to sulfur dioxide and ultimately methanesulfonic acid. The mechanism of action for its methylthiolating capability involves nucleophilic attack of the sulfur atom on electrophilic centers, such as alkyl halides or epoxides, facilitating the construction of thioether linkages. This product is provided in high purity to ensure reproducibility and reliability in experimental results. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfanylmethane
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3
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InChI Key

QMMFVYPAHWMCMS-UHFFFAOYSA-N
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Canonical SMILES

CSC
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Molecular Formula

C2H6S, Array, CH3SCH3
Record name DIMETHYL SULFIDE
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DSSTOX Substance ID

DTXSID9026398
Record name Dimethyl sulfide
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Molecular Weight

62.14 g/mol
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Physical Description

Dimethyl sulfide appears as a clear colorless to straw colored liquid with a disagreeable odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a very unpleasant odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with unpleasant odour of wild radish, cabbage, A clear colorless to straw colored liquid with a disagreeable odor.
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Boiling Point

99 °F at 760 mmHg (USCG, 1999), 37 °C, 37.3 °C, 37.30 °C. @ 760.00 mm Hg, 99 °F
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Flash Point

-36 °F (USCG, 1999), -48 °C (closed cup), -49 °C, -36 °F
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Solubility

Soluble in alcohol, ether; soluble in water at concentrations below 300 mM, Slightly soluble in water; soluble in ethanol, ethyl ether, In water, 2.2X10+4 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water: none, insoluble in water; soluble in ethyl alcohol and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8483 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.840-0.850, 0.85
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Vapor Density

2.14 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

502.0 [mmHg], 502 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Impurities

Gas chromatographic analysis showed that dimethyl sulfide contained 710 ppm dimethyl disulfide, 355 ppm carbon disulfide, butyl ethyl sulfide, and 95 ppm allyl sulfide as impurities.
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Color/Form

Colorless, volatile liquid

CAS No.

75-18-3, 31533-72-9
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Melting Point

-144 °F (USCG, 1999), -98.24 °C, -98.3 °C, -98 °C, -144 °F
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Preparation Methods

Reaction Mechanism and Catalytic System

The overall stoichiometry follows:
2CH3OH+H2S(CH3)2S+2H2O2\text{CH}_3\text{OH} + \text{H}_2\text{S} \rightarrow (\text{CH}_3)_2\text{S} + 2\text{H}_2\text{O}
This reaction occurs in two stages:

  • Methyl Mercaptan Formation : Methanol reacts with H₂S to produce methyl mercaptan (CH₃SH) and water.

  • Disproportionation : Methyl mercaptan undergoes self-reaction to yield DMS and H₂S:
    2CH3SH(CH3)2S+H2S2\text{CH}_3\text{SH} \rightarrow (\text{CH}_3)_2\text{S} + \text{H}_2\text{S}

The zeolite catalysts (Type X, Y, or L) are modified to reduce alkali metal content (<10% Na₂O equivalent), enhancing selectivity toward DMS over competing by-products like dimethyl disulfide (DMDS).

Table 1: Optimal Reaction Conditions for Zeolite-Catalyzed DMS Synthesis

ParameterRange
Temperature250–450°C
PressureAtmospheric to 600 psig
Methanol:H₂S Molar Ratio2:1
Catalyst Lifetime>1,000 hours

Process Flow and By-Product Management

The industrial process involves:

  • Reactor Design : Fixed-bed reactors with inert gas (N₂, CO₂) for heat dissipation.

  • Distillation Sequence : Three columns separate unreacted H₂S (recycled), methyl mercaptan (recycled), and purified DMS.

  • By-Product Mitigation : Dimethyl disulfide (DMDS) is removed via fractional distillation, ensuring >99% DMS purity.

Alternative Catalytic Approaches

γ-Alumina-Catalyzed Synthesis

A method described in Chinese Patent CN103787933A utilizes γ-alumina (γ-Al₂O₃) to catalyze methanol and H₂S at milder conditions (60–80°C). While less efficient than zeolite systems, this approach avoids high-pressure equipment, reducing capital costs. However, yields are lower (~70%) due to competing reactions forming dimethyl ether and sulfur oxides.

Methyl Sulfate and Sodium Sulfite Reaction

Another pathway involves methyl sulfate ((CH₃)₂SO₄) reacting with sodium sulfite (Na₂SO₃) to yield DMS:
(CH3)2SO4+Na2SO3(CH3)2S+Na2SO4+SO2(\text{CH}_3)_2\text{SO}_4 + \text{Na}_2\text{SO}_3 \rightarrow (\text{CH}_3)_2\text{S} + \text{Na}_2\text{SO}_4 + \text{SO}_2
This method, though historically significant, is rarely used today due to corrosive intermediates and poor scalability.

Process Optimization and Technological Advancements

Catalyst Modifications

Recent innovations focus on enhancing zeolite performance:

  • Acid Treatment : Partial dealumination increases Brønsted acidity, improving methanol conversion rates.

  • Metal Doping : Incorporating transition metals (e.g., Co, Mo) suppresses coke formation, extending catalyst lifespan.

Energy Efficiency Improvements

  • Heat Integration : Waste heat from exothermic reactions preheats incoming reactants, reducing energy consumption by 20–30%.

  • Pressure Swing Adsorption (PSA) : Replaces traditional distillation for H₂S recovery, lowering operational costs .

Chemical Reactions Analysis

Types of Reactions: Dimethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitrogen dioxide. The reactions typically occur under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as halogens or other nucleophiles under basic conditions.

Major Products:

    Oxidation: The primary products are dimethyl sulfoxide and dimethyl sulfone.

    Substitution: The products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

Environmental Applications

1.1 Biogenic Source and Climate Impact
DMS is primarily produced by marine phytoplankton and plays a crucial role in the global sulfur cycle. It is oxidized in the atmosphere to form sulfate aerosols, which influence cloud formation and climate. Studies have shown that DMS emissions can affect radiative forcing and cloud albedo, thereby impacting climate patterns .

Table 1: DMS Emission Sources and Their Impact on Climate

SourceDMS Emission Rate (µmol/m²/day)Impact on Climate
Marine Phytoplankton0.1 - 10Influences cloud formation
Biomass BurningVariesContributes to atmospheric sulfur levels

1.2 Indicator of Biological Activity
DMS is being investigated as a biomarker for extraterrestrial life. Its presence in the atmospheres of exoplanets could indicate biological processes similar to those on Earth . This application is particularly relevant in astrobiology, where identifying potential life-supporting environments is crucial.

Biochemical Applications

2.1 Antioxidant Properties
Recent research has highlighted the cytoprotective effects of DMS against oxidative stress in model organisms such as Caenorhabditis elegans and Drosophila. DMS acts through a methionine sulfoxide reductase A-dependent mechanism, enhancing cell viability under oxidative conditions . This discovery opens avenues for exploring DMS as a therapeutic agent in aging and oxidative stress-related diseases.

Table 2: Effects of DMS on Cell Viability

Concentration (µM)Cell Viability (%)
6.2581
12.590
2588
5082
10076

Industrial Applications

3.1 Chemical Synthesis
DMS is utilized as a solvent and reagent in various chemical reactions, including the production of dimethyl sulfoxide (DMSO) through oxidation processes . It serves as a soft ligand in coordination chemistry, forming complexes with transition metals, which are valuable in catalysis and materials science.

3.2 Production of Borane-Dimethyl Sulfide Complexes
DMS is integral in synthesizing borane-dimethyl sulfide complexes, which are important in organic synthesis and polymer chemistry . The reaction can be summarized as follows:

B2H6+2(CH3)2S2BH3S(CH3)2B_2H_6+2(CH_3)_2S\rightarrow 2BH_3\cdot S(CH_3)_2

Microbial Utilization

4.1 Nutritional Source for Microorganisms
Certain marine bacteria can utilize DMS as a sulfur source under specific conditions, indicating its role in microbial metabolism within sulfur-limited environments . This application highlights the ecological significance of DMS in marine ecosystems.

Table 3: Microbial Growth on DMS vs. Sodium Sulfate

Sulfur SourceConcentration (µM)Growth Rate (%)
This compound0.16Lower than Na₂SO₄ at equivalent concentrations
Sodium Sulfate20Higher growth rate compared to DMS

Mechanism of Action

The mechanism of action of dimethyl sulfide involves its ability to penetrate cellular membranes and interact with various molecular targets. In atmospheric chemistry, it is oxidized to form sulfur-containing compounds such as sulfur dioxide, dimethyl sulfoxide, and sulfuric acid, which can act as cloud condensation nuclei and influence climate patterns .

Comparison with Similar Compounds

Key Differences :

  • Reactivity : H₂S and methanethiol are more reactive due to their -SH groups, participating in acid-base and redox reactions. DMS, as a thioether, is less reactive but undergoes oxidation to DMSO and dimethyl sulfone .
  • Volatility : H₂S is highly volatile (gas at room temperature), whereas DMS and methanethiol are liquids with moderate volatility .

Environmental Sources and Roles

  • DMS: Primarily marine-derived (phytoplankton), contributing ~39 million tons/year to the atmosphere . Non-marine sources (e.g., wetlands, industrial emissions) are increasingly recognized but poorly quantified .
  • H₂S : Emitted from anaerobic decomposition (e.g., sediments, sewage), volcanic activity, and industrial processes. It is a major malodorous pollutant with irregular seasonal detection patterns .
  • Methanethiol : Produced by microbial degradation of organic matter (e.g., cheese fermentation, mangrove sediments) and in catalytic industrial processes .
  • DMDS : Forms via oxidation of methanethiol or DMS; prevalent in petroleum emissions and fungal metabolism .

Environmental Impact :

  • Climate Effects : DMS-derived sulfate aerosols enhance cloud albedo, offsetting global warming. H₂S and methanethiol contribute minimally to aerosol formation but are potent odorants .
  • Biogeochemical Cycling : Sulfate-reducing bacteria (SRB) in mangrove sediments degrade DMS and methanethiol at similar rates (Ks ≤0.5 mM), highlighting their interdependence in sulfur cycling .

Biological Activity

Dimethyl sulfide (DMS), a small volatile organic compound with the chemical formula C2H6S\text{C}_2\text{H}_6\text{S}, is primarily produced by marine phytoplankton and plays significant roles in both ecological and biological contexts. This article explores the biological activities of DMS, focusing on its antioxidant properties, neurotoxic effects, and implications for public health.

Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of DMS, particularly its role in protecting cells from oxidative stress. A study demonstrated that DMS can extend the lifespan of model organisms such as Caenorhabditis elegans and Drosophila through a mechanism involving methionine sulfoxide reductase A (MsrA) .

  • Cytoprotection : DMS binds to MsrA, enhancing its antioxidant capacity. This interaction facilitates the reaction of DMS with reactive oxygen species (ROS), leading to the formation of a sulfonium intermediate that ultimately reduces oxidative stress .
  • Experimental Findings : In experiments using PC12 cells, DMS supplementation significantly reduced ROS levels induced by mitochondrial inhibitors, thereby demonstrating its protective effects against oxidative damage .

Neurotoxic Effects

While DMS has beneficial biological activities, it is also recognized as an irritant and neurotoxicant , particularly in cases of high exposure. A case study documented acute toxicity resulting in fatalities due to accidental exposure in an industrial setting .

Case Study Highlights

  • Two workers exposed to high concentrations of DMS in a storage tank suffered immediate health consequences; one died shortly after exposure while the other succumbed later due to complications related to DMS poisoning and asphyxia from oxygen displacement .
  • The study emphasized the need for public health guidelines regarding safe exposure levels, particularly in occupational settings .

Ecological Role

DMS is often referred to as an anti-greenhouse gas due to its role in cloud formation and climate regulation. It is released into the atmosphere from oceanic phytoplankton and contributes to the formation of sulfate aerosols, which can affect weather patterns and climate .

Climate Impact Data

  • Research indicates that increased DMS emissions are correlated with the retreat of Arctic sea ice, suggesting that climate change may enhance DMS production due to increased phytoplankton growth .
  • Data from ice core samples have shown fluctuations in atmospheric DMS levels over decades, reflecting changes in marine ecosystems and climate conditions .

Summary of Biological Activities

Activity Description Evidence/Source
AntioxidantProtects against oxidative stress via MsrA interaction; extends lifespan in model organisms.
NeurotoxicCan cause severe health effects and fatalities upon high exposure; requires safety guidelines.
Climate RegulationInfluences cloud formation; linked to phytoplankton activity and sea ice dynamics.

Q & A

Q. Methodological Answer :

  • Controlled Degradation Studies :
    • pH Variability : Test DMS stability across pH 2–10, monitoring degradation products (e.g., SO₂) via ion chromatography .
    • Temperature Dependence : Use Arrhenius plots to calculate activation energy for hydrolysis reactions .
  • Peer-Data Review : Compare results with published studies, highlighting methodological discrepancies (e.g., use of antioxidants in sample buffers) .

Advanced Research: What strategies can mitigate biases in meta-analyses of DMS’s ecological impacts?

Q. Methodological Answer :

  • Bias Mitigation :
    • Literature Screening : Exclude studies with flawed experimental designs (e.g., inadequate controls, unvalidated detection methods) .
    • Effect Size Calculation : Use Hedges’ g to adjust for small sample sizes and heteroscedasticity .
  • Public Data Repositories : Archive raw datasets in platforms like PANGAEA to enable independent verification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dimethyl sulfide
Reactant of Route 2
Dimethyl sulfide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.